molecular formula C19H24FN3O5S B2579214 methyl 1-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396561-01-5

methyl 1-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2579214
CAS No.: 1396561-01-5
M. Wt: 425.48
InChI Key: PSYGWEHMRBGPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H24FN3O5S and its molecular weight is 425.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemistry and Photostability

Research has examined the photochemical behavior of similar compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, in aqueous solutions. These studies are crucial for understanding the photostability and photo-induced reactions, which can affect the utility and safety of the compound in various applications (Mella, Fasani, & Albini, 2001).

Antimicrobial Properties

Several studies have focused on the antimicrobial properties of compounds similar to the one . For instance, the synthesis and antimicrobial activities of derivatives like 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[chloro/1-piperazinyl/4-methyl-1-piperazinyl/4-ethyl-1-piperazinyl/ 4-hydroxyethyl-l-piperazinyl/imidazolyl/morpholinyl]-3[N-(substituted phenyl amino) carbonyl]quinoline have been explored (Patel, Patel, & Chauhan, 2007).

Synthesis and Structural Studies

There is significant research into the synthesis of various derivatives and structural analysis. This includes examining the crystal structures and molecular conformations of compounds with similar structures, which is important for understanding their interactions and behaviors in different environments (Li et al., 2006).

Photophysical Properties

The photophysical properties of related compounds, such as norfloxacin and its derivatives, have been studied. This includes examining the role of different molecular groups in the behavior of the quinoline ring, which is vital for applications in photodynamic therapy and as diagnostic tools (Cuquerella, Miranda, & Bosca, 2006).

Biomedical Imaging and Sensing

Research into carbon dots modified with similar compounds has shown potential applications in biomedical imaging and as sensors. These studies are crucial for developing new diagnostic tools and theranostic agents (Espina-Casado et al., 2021).

Fluorescent Probes and Inhibitors

Compounds like 1-(1-hydroxy-5-isoquinolinylsulfonyl)piperazine have been used as fluorescent probes and inhibitors, particularly in studying protein kinase C. This has implications in both biological research and potential therapeutic applications (Hagiwara et al., 1988).

Antibacterial Agent Synthesis

The synthesis of new derivatives with antibacterial properties, such as isothiazoloquinolones, has been an area of focus. This research is essential for developing new antibiotics and understanding their mechanisms of action (Hashimoto et al., 2007).

Properties

IUPAC Name

methyl 1-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O5S/c1-28-19(25)23-7-6-13-2-3-14(20)12-16(13)17(23)18(24)21-8-10-22(11-9-21)29(26,27)15-4-5-15/h2-3,12,15,17H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYGWEHMRBGPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)N3CCN(CC3)S(=O)(=O)C4CC4)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.